molecular formula C10H16ClN B10855100 methane;(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride

methane;(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride

Cat. No.: B10855100
M. Wt: 185.69 g/mol
InChI Key: NFOAZKSABWREFV-DBEJOZALSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tranylcypromine hydrochloride is synthesized through the cyclization of the side chain of amphetamine. The process involves the formation of a propylamine from the cyclization, resulting in the creation of the compound. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of tranylcypromine hydrochloride follows Good Manufacturing Practice (GMP) guidelines to ensure the quality and purity of the compound. The production process involves multiple steps, including synthesis, purification, and quality control, to produce a compound that meets the required standards for research use .

Chemical Reactions Analysis

Types of Reactions

Tranylcypromine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Tranylcypromine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its properties and behavior.

    Biology: Employed in the study of enzyme inhibition, particularly LSD1 and MAO, to understand their roles in biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating depression and other neurological disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

Tranylcypromine hydrochloride exerts its effects by irreversibly inhibiting lysine-specific demethylase 1 (LSD1) and monoamine oxidase (MAO). The inhibition of these enzymes leads to increased levels of monoamines, such as serotonin, norepinephrine, and dopamine, in the brain. This increase in monoamines is believed to contribute to the compound’s antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tranylcypromine hydrochloride is unique in its dual inhibition of both LSD1 and MAO, making it a valuable tool in research. Its ability to irreversibly inhibit these enzymes sets it apart from other similar compounds, providing distinct advantages in studying enzyme inhibition and its effects on neurological conditions .

Properties

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

methane;(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H11N.CH4.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;;/h1-5,8-9H,6,10H2;1H4;1H/t8-,9+;;/m0../s1

InChI Key

NFOAZKSABWREFV-DBEJOZALSA-N

Isomeric SMILES

C.C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl

Canonical SMILES

C.C1C(C1N)C2=CC=CC=C2.Cl

Origin of Product

United States

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